molecular formula C31H37N3O11S B12390046 Sulfo DBCO-PEG3-acid

Sulfo DBCO-PEG3-acid

Cat. No.: B12390046
M. Wt: 659.7 g/mol
InChI Key: NYZWWPUKQMXYHZ-UHFFFAOYSA-N
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Description

Sulfo DBCO-PEG3-acid is a versatile compound widely used in various scientific fields. It is an analog of DBCO-Acid with a polyethylene glycol (PEG) linker and a dibenzocyclooctyne (DBCO) group. The DBCO group is commonly used for copper-free Click Chemistry reactions due to its strain-promoted high energy. The hydrophilic PEG chain and sulfo group increase water solubility, making it suitable for biological applications .

Chemical Reactions Analysis

Types of Reactions

Sulfo DBCO-PEG3-acid primarily undergoes Click Chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is copper-free and highly efficient, making it suitable for biological applications .

Common Reagents and Conditions

The common reagents used in reactions involving this compound include azides, EDC, and HATU. The reactions typically occur under mild conditions, often at room temperature, and do not require the presence of copper, which can be toxic to biological systems .

Major Products

The major products formed from reactions involving this compound are stable triazole compounds. These products are formed through the reaction of the DBCO group with azides, resulting in a highly stable and specific linkage .

Mechanism of Action

The mechanism of action of Sulfo DBCO-PEG3-acid involves its ability to undergo strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The DBCO group reacts with azides to form stable triazole linkages. The hydrophilic PEG chain and sulfo group increase water solubility, enhancing its compatibility with biological systems. The terminal carboxylic acid can react with primary amine groups to form stable amide bonds, facilitating its use in bioconjugation and other applications .

Properties

Molecular Formula

C31H37N3O11S

Molecular Weight

659.7 g/mol

IUPAC Name

3-[2-[2-[3-[[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxo-2-sulfopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C31H37N3O11S/c35-28(12-15-43-17-19-45-20-18-44-16-13-30(37)38)33-21-27(46(40,41)42)31(39)32-14-11-29(36)34-22-25-7-2-1-5-23(25)9-10-24-6-3-4-8-26(24)34/h1-8,27H,11-22H2,(H,32,39)(H,33,35)(H,37,38)(H,40,41,42)

InChI Key

NYZWWPUKQMXYHZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C(CNC(=O)CCOCCOCCOCCC(=O)O)S(=O)(=O)O

Origin of Product

United States

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